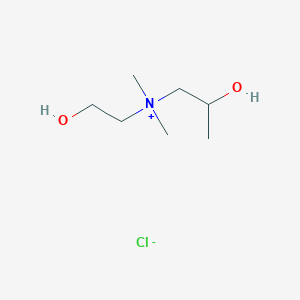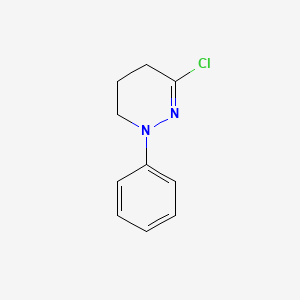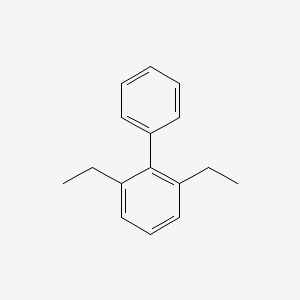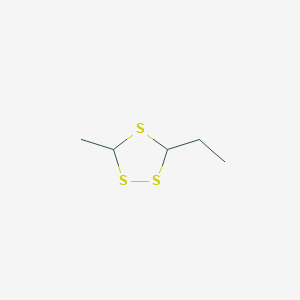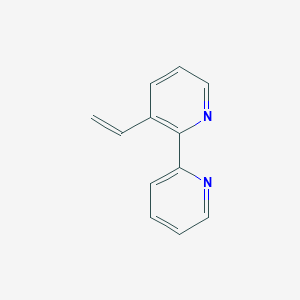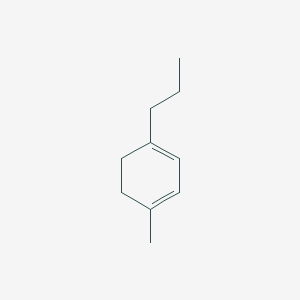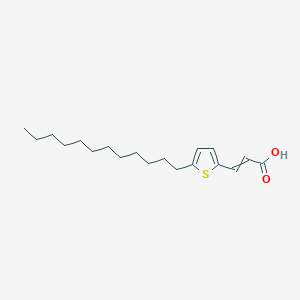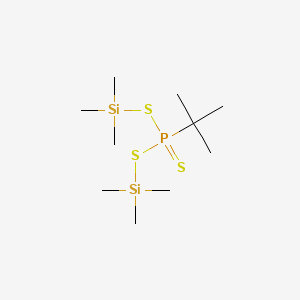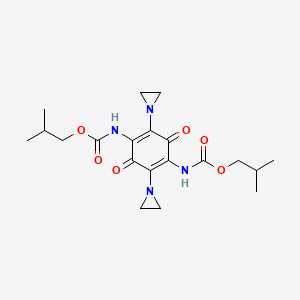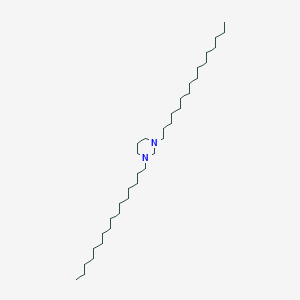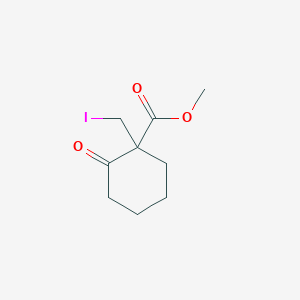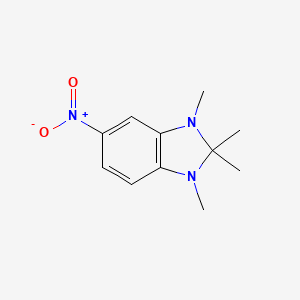
1,2,4-Tribromo-3-chlorooxanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-3-chlorooxanthrene is a halogenated aromatic compound with the molecular formula C₁₂H₄Br₃ClO₂. This compound is characterized by the presence of three bromine atoms and one chlorine atom attached to an oxanthrene core. The unique arrangement of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 1,2,4-Tribromo-3-chlorooxanthrene typically involves multi-step organic reactions. One common method includes the bromination and chlorination of oxanthrene derivatives. The process may involve:
Bromination: Using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) to introduce bromine atoms at specific positions on the oxanthrene ring.
Chlorination: Introducing chlorine atoms using reagents like chlorine gas (Cl₂) or thionyl chloride (SOCl₂) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,2,4-Tribromo-3-chlorooxanthrene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium permanganate (KMnO₄), and palladium catalysts. Major products formed depend on the reaction conditions and the reagents used.
Applications De Recherche Scientifique
1,2,4-Tribromo-3-chlorooxanthrene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,2,4-Tribromo-3-chlorooxanthrene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms enhances its ability to form stable complexes with various substrates, influencing its reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1,2,4-Tribromo-3-chlorooxanthrene can be compared with other halogenated oxanthrene derivatives such as:
1,2,3-Tribromo-4-chlorooxanthrene: Similar in structure but with different positions of halogen atoms, leading to distinct chemical properties.
1,2,4-Tribromo-5-chlorooxanthrene: Another derivative with variations in halogen placement, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific halogen arrangement, which imparts unique chemical and physical properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
119097-43-7 |
|---|---|
Formule moléculaire |
C12H4Br3ClO2 |
Poids moléculaire |
455.32 g/mol |
Nom IUPAC |
1,2,4-tribromo-3-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br3ClO2/c13-7-8(14)11-12(9(15)10(7)16)18-6-4-2-1-3-5(6)17-11/h1-4H |
Clé InChI |
QDLHPFWKAXZMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Br)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


